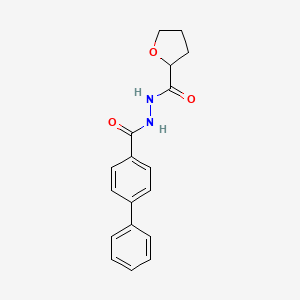![molecular formula C19H28N2O5 B5215816 ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate is a compound that has been synthesized for scientific research purposes. It is a derivative of the amino acid beta-alanine and has been found to have potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate is not fully understood. However, it is believed to work by releasing beta-alanine in the body, which can then be used to synthesize carnosine. Carnosine is a dipeptide that has been shown to have antioxidant and anti-inflammatory properties, as well as beneficial effects on exercise performance and muscle function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate have been studied in various animal models. It has been found to increase carnosine levels in the brain and muscle tissue, which may have beneficial effects on neurological disorders and exercise performance. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate in lab experiments include its potential as a prodrug for beta-alanine and its ability to increase carnosine levels in the body. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate. These include further studies on its potential as a therapeutic agent for neurological disorders, its effects on exercise performance and muscle function, and its potential side effects. In addition, research could focus on developing new derivatives of this compound with improved properties and applications.
Méthodes De Synthèse
The synthesis of ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate involves the reaction of beta-alanine with 4-propoxybenzoyl chloride and ethyl 4-aminobutanoate in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation between the beta-alanine and 4-propoxybenzoyl chloride, followed by esterification of the resulting amide with ethyl 4-aminobutanoate. The product is then purified through column chromatography to obtain pure ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate.
Applications De Recherche Scientifique
Ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate has been used in various scientific research applications. It has been found to have potential as a prodrug for beta-alanine, which has been shown to have beneficial effects on exercise performance and muscle function. In addition, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-3-14-26-16-9-7-15(8-10-16)19(24)21-13-11-17(22)20-12-5-6-18(23)25-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYTPPJKNHDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)NCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

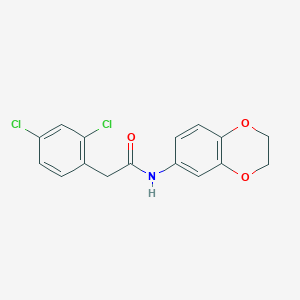
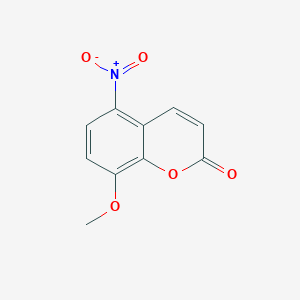
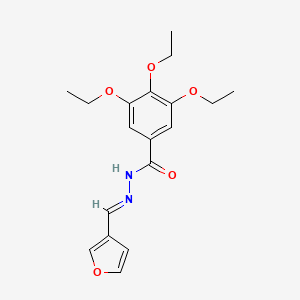
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
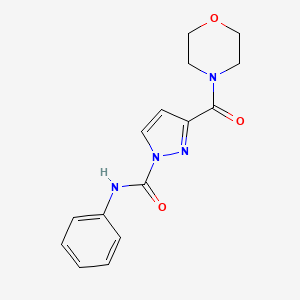
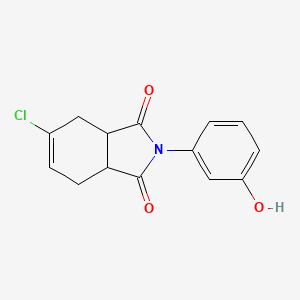
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)
